N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
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Overview
Description
N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that features a cyclopropyl group attached to a benzamide structure, which is further linked to a quinazoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the quinazoline derivative, followed by its coupling with a benzamide precursor. The cyclopropyl group is then introduced through a cyclopropanation reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the benzamide or quinazoline moieties .
Scientific Research Applications
N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and benzamide analogs, such as:
- N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
- 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
- N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]aniline.
Uniqueness
What sets this compound apart is its unique combination of a cyclopropyl group with a quinazoline and benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-cyclopropyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17(20-14-9-10-14)13-7-5-12(6-8-13)11-22-18(24)15-3-1-2-4-16(15)21-19(22)25/h1-8,14H,9-11H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRNGBXJZXFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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